N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a phenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of an appropriate amine with an ethylsulfonyl chloride to form the ethylsulfonyl azetidine intermediate. This intermediate is then reacted with a phenyl isocyanate to introduce the phenyl group. The final step involves the sulfonation of the phenyl group with benzenesulfonyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in modulating enzyme activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of enzymes such as pyruvate kinase M2 (PKM2), which plays a crucial role in cellular metabolism . By binding to the active site of PKM2, the compound can alter the enzyme’s activity, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide
- N-(4-(azetidine-1-carbonyl)phenyl)cyclopropanecarboxamide
Uniqueness
N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide stands out due to the presence of the ethylsulfonyl group, which imparts unique chemical properties and reactivity
Properties
IUPAC Name |
N-[4-(3-ethylsulfonylazetidine-1-carbonyl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-3-27(23,24)18-12-21(13-18)19(22)15-7-9-16(10-8-15)20-28(25,26)17-6-4-5-14(2)11-17/h4-11,18,20H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHDSSMVQQQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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